
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamido group, a chloromethyl group, and a morpholinoethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid typically involves multiple steps:
Formation of the Benzamido Group: This step involves the reaction of benzoic acid with an amine to form the benzamido group.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Morpholinoethyl)phenylboronic acid
- 4-(2-Morpholinoethyl)phenylboronic acid, pinacol ester
Uniqueness
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, while the morpholinoethyl group enhances its solubility and biological activity.
Propiedades
Fórmula molecular |
C22H25ClN2O4 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
4-[[[4-(chloromethyl)benzoyl]-(2-morpholin-4-ylethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H25ClN2O4/c23-15-17-1-5-19(6-2-17)21(26)25(10-9-24-11-13-29-14-12-24)16-18-3-7-20(8-4-18)22(27)28/h1-8H,9-16H2,(H,27,28) |
Clave InChI |
HJYKHRKEXCBLSK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



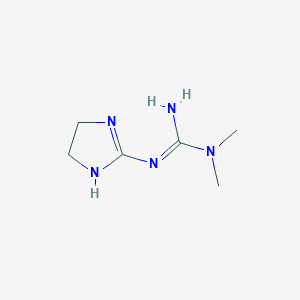
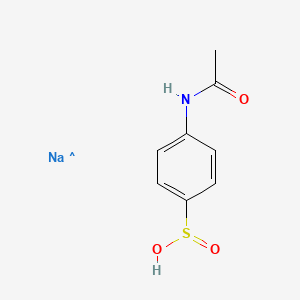
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
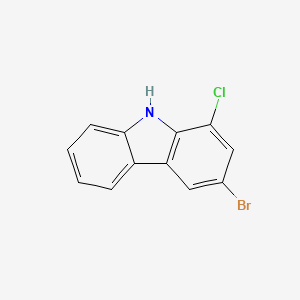
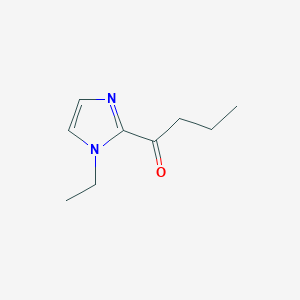


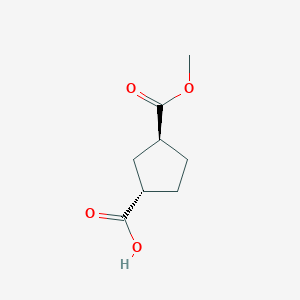
![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
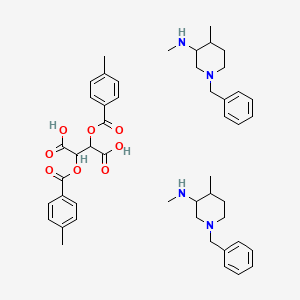
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)


